molecular formula C22H23NO4 B1450388 2-(Fmoc-amino)-6-heptenoic acid CAS No. 397868-44-9

2-(Fmoc-amino)-6-heptenoic acid

Cat. No.: B1450388
CAS No.: 397868-44-9
M. Wt: 365.4 g/mol
InChI Key: LRSIYGFZZWFAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fmoc-amino)-6-heptenoic acid is a derivative of heptenoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protective group for the amino function, allowing for selective reactions at other sites without interference.

Scientific Research Applications

2-(Fmoc-amino)-6-heptenoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Safety and Hazards

When handling Fmoc-amino acids, it’s important to wear personal protective equipment and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

The use of Fmoc-amino acids in the synthesis of DNA-encoded chemical libraries (DECLs) represents a promising future direction. This approach offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .

Mechanism of Action

Target of Action

The primary target of 2-(Fmoc-amino)-6-heptenoic acid is the amine group of amino acids . The compound, which contains a fluorenylmethoxycarbonyl (Fmoc) group, is used as a protecting group for amines during peptide synthesis . This protection is essential to ensure that the desired peptide bonds form selectively and to achieve high peptide yield and purity .

Mode of Action

The mode of action of this compound involves the introduction of the Fmoc group to the amine group of amino acids . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that forms an Fmoc carbamate . The Fmoc group is then removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group protects the amine group of amino acids, allowing for the selective formation of peptide bonds . This process is a key step in solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role in peptide synthesisInstead, its role is to facilitate the synthesis of peptides, after which it is removed .

Result of Action

The result of the action of this compound is the successful synthesis of peptides. By protecting the amine group of amino acids, the compound allows for the selective formation of peptide bonds, leading to high yields of peptides . The removal of the Fmoc group then allows the peptides to perform their intended biological functions .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the quality of the solvent used in peptide synthesis, particularly N,N-dimethylformamide (DMF), can affect the reproducibility of the synthesis . Additionally, the reaction conditions, such as temperature and pH, can impact the efficiency of Fmoc protection and deprotection .

Biochemical Analysis

Biochemical Properties

2-(Fmoc-amino)-6-heptenoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group protects the amino group of the heptenoic acid, preventing unwanted reactions during the synthesis process. This protection is essential for the selective formation of peptide bonds, ensuring the correct sequence of amino acids in the final peptide product .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, it allows for the precise assembly of peptides, which can then be used in various cellular functions. These peptides can influence cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound ensures that the synthesized peptides are of high purity and functionality, which is critical for their biological activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection of the amino group. The Fmoc group forms a stable carbamate linkage with the amino group, preventing it from participating in unwanted side reactions. This protection is removed under basic conditions, allowing the amino group to react and form peptide bonds. This mechanism ensures the selective and efficient synthesis of peptides, which are essential for various biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, particularly in terms of stability and degradation. The Fmoc group is stable under acidic and neutral conditions but can be removed under basic conditions. This stability is crucial for the controlled synthesis of peptides, as it allows for the stepwise addition of amino acids. Over time, the removal of the Fmoc group enables the formation of peptide bonds, leading to the final peptide product .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it effectively protects the amino group, allowing for the precise synthesis of peptides. At high doses, there may be toxic or adverse effects, particularly if the Fmoc group is not adequately removed. These effects can include disruptions in cellular function and metabolism, highlighting the importance of optimizing the dosage for safe and effective use .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The Fmoc group ensures the selective protection of the amino group, allowing for the controlled assembly of peptides. This process is essential for maintaining the integrity and functionality of the synthesized peptides, which are involved in various metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound, allowing it to effectively protect the amino group during peptide synthesis. The distribution of this compound is crucial for its role in the controlled assembly of peptides, which are essential for various cellular functions .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can effectively protect the amino group during peptide synthesis. The precise localization of this compound is essential for its role in the controlled assembly of peptides, ensuring their functionality and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fmoc-amino)-6-heptenoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including this compound, often employs automated solid-phase peptide synthesis (SPPS) techniques. This method involves anchoring the first Fmoc-protected amino acid onto a resin, followed by sequential deprotection and coupling cycles to build the desired peptide chain .

Chemical Reactions Analysis

Types of Reactions

2-(Fmoc-amino)-6-heptenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(Fmoc-amino)benzoic acid
  • Fmoc-protected lysine
  • Fmoc-protected phenylalanine

Uniqueness

2-(Fmoc-amino)-6-heptenoic acid is unique due to its heptenoic acid backbone, which provides distinct chemical properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific peptide synthesis applications where the heptenoic acid structure is desired .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSIYGFZZWFAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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